
3,4,5-trimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide
説明
“3,4,5-trimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of imidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The product is then extracted with ethyl acetate, concentrated under reduced pressure, and purified on a silica gel column .Molecular Structure Analysis
Imidazole is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .作用機序
Target of Action
The compound, also known as 3,4,5-trimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, is believed to target several proteins and enzymes. The Trimethoxyphenyl (TMP) group, a key component of the compound, has been found to inhibit tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a series of changes in cellular processes. For instance, the TMP group has a critical role in fitting into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, a protein complex involved in cell division . This interaction inhibits tubulin polymerization, disrupting the formation of the mitotic spindle and ultimately leading to cell cycle arrest .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For example, the inhibition of Hsp90 disrupts the folding and stability of many client proteins, affecting multiple signaling pathways involved in cell growth and survival . Similarly, the inhibition of TrxR disrupts the thioredoxin system, a key antioxidant pathway in cells .
Pharmacokinetics
The presence of the TMP group, which is electron-rich, could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
The compound’s action leads to various molecular and cellular effects. Its anti-cancer effects are particularly notable, with the compound showing potent activity against cancer cell lines . These effects are likely due to the compound’s disruption of key cellular processes and pathways, as described above.
実験室実験の利点と制限
One advantage of using 3,4,5-trimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable and has a long shelf life, which makes it a convenient compound to work with in the lab. However, one limitation of using this compound in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on 3,4,5-trimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide. One area of research could be to further investigate its potential applications in cancer research, particularly in combination with other anticancer agents. Another area of research could be to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
科学的研究の応用
3,4,5-trimethoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
3,4,5-trimethoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-17-11-15(12-18(27-2)19(17)28-3)20(25)22-9-10-29-21-23-13-16(24-21)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFQOKZRNUWREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1-ethylimidazol-2-yl)methyl]ethanamine](/img/structure/B3294230.png)
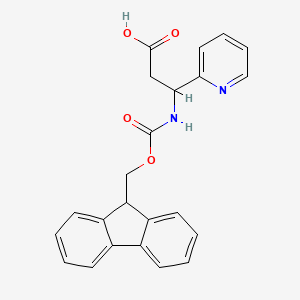
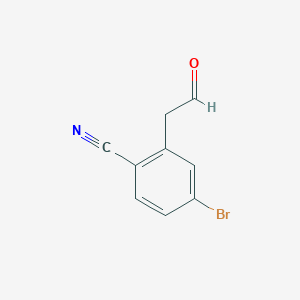
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3294257.png)
![1-[(1-Aminopropan-2-YL)oxy]-2-bromobenzene](/img/structure/B3294262.png)
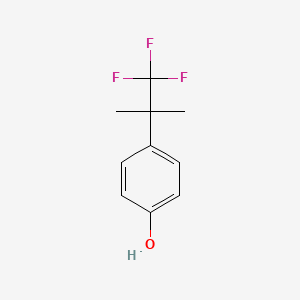
![N-(3-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B3294274.png)
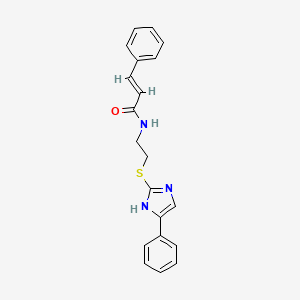
![N-(2-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B3294300.png)
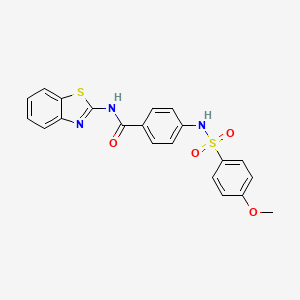
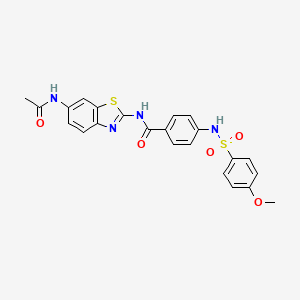
![N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B3294317.png)